(4R,5S)-(+)-4-Methyl-5-phenyl-2-oxazolidinone
Overview
Description
(4R,5S)-(+)-4-Methyl-5-phenyl-2-oxazolidinone is a chiral oxazolidinone derivative known for its significant role in asymmetric synthesis. This compound is widely used as a chiral auxiliary in various organic reactions due to its ability to induce high enantioselectivity. Its unique structure, featuring a five-membered ring with both oxygen and nitrogen atoms, makes it a valuable tool in the synthesis of complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R,5S)-(+)-4-Methyl-5-phenyl-2-oxazolidinone typically involves the cyclization of amino alcohols with carbonyl compounds. One common method is the reaction of ®-phenylglycinol with methyl chloroformate under basic conditions to form the oxazolidinone ring. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound often involves the use of continuous flow reactors to optimize reaction conditions and improve scalability. The use of chiral catalysts and advanced purification techniques, such as crystallization and chromatography, ensures the production of enantiomerically pure compounds suitable for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
(4R,5S)-(+)-4-Methyl-5-phenyl-2-oxazolidinone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions typically yield amino alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the oxazolidinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted oxazolidinones, amino alcohols, and other chiral intermediates that are valuable in the synthesis of pharmaceuticals and fine chemicals .
Scientific Research Applications
(4R,5S)-(+)-4-Methyl-5-phenyl-2-oxazolidinone has a wide range of applications in scientific research:
Chemistry: It is used as a chiral auxiliary in asymmetric synthesis, particularly in aldol, alkylation, and acylation reactions.
Biology: The compound is employed in the synthesis of biologically active molecules, including antibiotics and enzyme inhibitors.
Medicine: It serves as a key intermediate in the production of pharmaceuticals, such as antiviral and anticancer agents.
Industry: The compound is used in the manufacture of fine chemicals and agrochemicals, where enantioselectivity is crucial
Mechanism of Action
The mechanism of action of (4R,5S)-(+)-4-Methyl-5-phenyl-2-oxazolidinone involves its role as a chiral auxiliary. It induces chirality in the substrate by forming a temporary covalent bond, which directs the stereochemistry of the subsequent reactions. The molecular targets and pathways involved include the formation of enolate intermediates, which react with electrophiles to produce chiral products with high enantioselectivity .
Comparison with Similar Compounds
Similar Compounds
- (4R,5S)-4-Methyl-5-phenyl-3-propionyl-2-oxazolidinone
- (2S,5S)-2-tert-butyl-5-methyl-1,3-dioxolan-4-one
- (2S,5S)-5-benzyl-2-tert-butyl-1,3-dioxolan-4-one
Uniqueness
(4R,5S)-(+)-4-Methyl-5-phenyl-2-oxazolidinone is unique due to its high enantioselectivity and versatility in various asymmetric synthesis reactions. Its ability to form stable enolate intermediates and its compatibility with a wide range of electrophiles make it a preferred choice among chiral auxiliaries .
Properties
IUPAC Name |
(4R,5S)-4-methyl-5-phenyl-1,3-oxazolidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-7-9(13-10(12)11-7)8-5-3-2-4-6-8/h2-7,9H,1H3,(H,11,12)/t7-,9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPIBJOQGAJBQDF-VXNVDRBHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(OC(=O)N1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@H](OC(=O)N1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77943-39-6 | |
Record name | 4-Methyl-5-phenyl-1,3-oxazolidin-2-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077943396 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (4R,5S)-(+)-4-Methyl-5-phenyl-2-oxazolidinone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-METHYL-5-PHENYL-2-OXAZOLIDINONE, (4R,5S)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/05339K0T1Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary application of (4R,5S)-4-Methyl-5-phenyloxazolidin-2-one in organic synthesis?
A1: (4R,5S)-4-Methyl-5-phenyloxazolidin-2-one acts as a chiral auxiliary, a compound temporarily incorporated into an organic synthesis to control the stereochemical outcome of a reaction. [, ] Essentially, it helps in creating molecules with a specific three-dimensional arrangement of atoms, which is crucial for their biological activity.
Q2: How is (4R,5S)-4-Methyl-5-phenyloxazolidin-2-one introduced into a reaction scheme?
A2: This compound is typically coupled to carboxylic acids using diisopropylcarbodiimide (DIC) as a coupling agent. [, ] This forms an acyl derivative, which can then undergo various reactions where the chiral auxiliary influences the stereochemistry of the product.
Q3: Can you give an example of how (4R,5S)-4-Methyl-5-phenyloxazolidin-2-one has been used to synthesize a specific molecule?
A3: Researchers successfully used this chiral auxiliary in the synthesis of tritium and carbon-14 labeled (R)-ibuprofen. [] The process resulted in a high yield and excellent enantiomeric excess, demonstrating the effectiveness of this compound in asymmetric synthesis.
Q4: What structural features of (4R,5S)-4-Methyl-5-phenyloxazolidin-2-one make it suitable as a chiral auxiliary?
A4: Its rigid structure with defined stereochemistry at the C4 and C5 positions allows for good stereocontrol during reactions. [, , , ] The phenyl and methyl substituents contribute to this rigidity and can influence the approach of reagents, leading to high selectivity in the formation of new chiral centers.
Q5: Have any studies explored the structural characteristics of (4R,5S)-4-Methyl-5-phenyloxazolidin-2-one derivatives?
A5: Yes, several studies have investigated the crystal structures of various derivatives formed by reacting (4R,5S)-4-Methyl-5-phenyloxazolidin-2-one with different acyl chlorides. [, , , ] These studies provide insights into the conformational preferences of these derivatives and their potential influence on stereoselectivity in subsequent reactions.
Q6: Has (4R,5S)-4-Methyl-5-phenyloxazolidin-2-one been utilized in the synthesis of natural products?
A6: Yes, a significant application was its use in synthesizing (2S,3S,8S,9S)-3-amino-9-methoxy-2,6,8-trimethyl-10-phenyldeca-4,6-dienoic acid (ADDA). [] ADDA is a characteristic amino acid found in microcystins and nodularin, which are toxins produced by certain types of cyanobacteria.
Q7: Are there any studies investigating the use of (4R,5S)-4-Methyl-5-phenyloxazolidin-2-one in the synthesis of 2-hydroxy fatty acids?
A7: Yes, research suggests that this chiral auxiliary can facilitate the highly selective asymmetric synthesis of 2-hydroxy fatty acid methyl esters. [] This highlights its potential application in synthesizing a diverse range of biologically relevant molecules.
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